molecular formula C23H27FN2O3S B3994963 4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE

4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3994963
M. Wt: 430.5 g/mol
InChI Key: CAIPLUDSZJCLRO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[321]octane-6-carbonyl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a fluorine atom, a sulfonamide group, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the sulfonamide group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic structure.

    Reduction: Reduction reactions can target the carbonyl group within the bicyclic structure.

    Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[32

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and sulfonamide group are key to its binding affinity and specificity. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the bicyclic structure and carbonyl group.

    N-(4-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}phenyl)benzenesulfonamide: Similar structure but without the fluorine atom.

Uniqueness

The unique combination of the fluorine atom, sulfonamide group, and bicyclic structure in 4-fluoro-N-(4-{1,3,3-trimethyl-6-azabicyclo[32

Properties

IUPAC Name

4-fluoro-N-[4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3S/c1-22(2)12-19-13-23(3,14-22)15-26(19)21(27)16-4-8-18(9-5-16)25-30(28,29)20-10-6-17(24)7-11-20/h4-11,19,25H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIPLUDSZJCLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE

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